

Comprehensive Technical Guide: Elvitegravir Pharmacokinetics and CYP3A4 Metabolism

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Compound Focus: Elvitegravir

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Introduction and Drug Profile

Elvitegravir (EVG) represents a significant advancement in antiretroviral therapy as the first **once-daily HIV-1 integrase strand transfer inhibitor (INSTI)** approved for clinical use. This quinoline derivative exerts its antiviral effect by selectively inhibiting the HIV integrase enzyme, thereby preventing the integration of viral DNA into the host genome. The drug's chemical structure facilitates specific binding to the integrase-DNA complex, blocking the strand transfer step essential for viral replication. From a pharmacokinetic perspective, **elvitegravir** is characterized by its **high plasma protein binding (98-99%)** and primarily **hepatic metabolism** with minimal renal elimination, making it suitable for patients with renal impairment but requiring careful consideration in hepatic dysfunction.

The development of **elvitegravir** marked a pivotal moment in HIV therapeutics, addressing the growing need for agents with novel mechanisms of action to combat drug-resistant viral strains. Unlike earlier antiretroviral classes, INSTIs target a distinct step in the viral life cycle and offer improved safety profiles. **Elvitegravir's** pharmacodynamic profile demonstrates **potent antiviral activity** against both wild-type and drug-resistant HIV-1 strains, with a protein-binding adjusted IC₉₅ (95% inhibitory concentration) of 45 ng/mL against wild-type virus. The **pharmacokinetic-pharmacodynamic relationship** is best characterized by the trough concentration (C_{min}), which correlates strongly with antiviral efficacy, necessitating maintenance of concentrations substantially above the target IC₉₅ throughout the dosing interval.

Primary Metabolic Pathways

CYP3A4-Mediated Metabolism

Cytochrome P450 3A4 (CYP3A4) serves as the **primary enzymatic pathway** responsible for **elvitegravir** metabolism, accounting for the majority of its systemic clearance. This hepatic isozyme catalyzes the oxidative metabolism of **elvitegravir** through hydroxylation and subsequent phase I reactions, leading to the formation of several metabolites with significantly reduced antiviral activity compared to the parent compound. The central role of CYP3A4 has profound clinical implications, as concomitant administration with potent CYP3A4 inhibitors dramatically alters **elvitegravir's** pharmacokinetic profile. When administered without pharmacokinetic enhancement, **elvitegravir** undergoes extensive first-pass metabolism, resulting in **limited oral bioavailability** and a relatively short elimination half-life of approximately 3 hours, necessitating twice-daily dosing to maintain therapeutic concentrations.

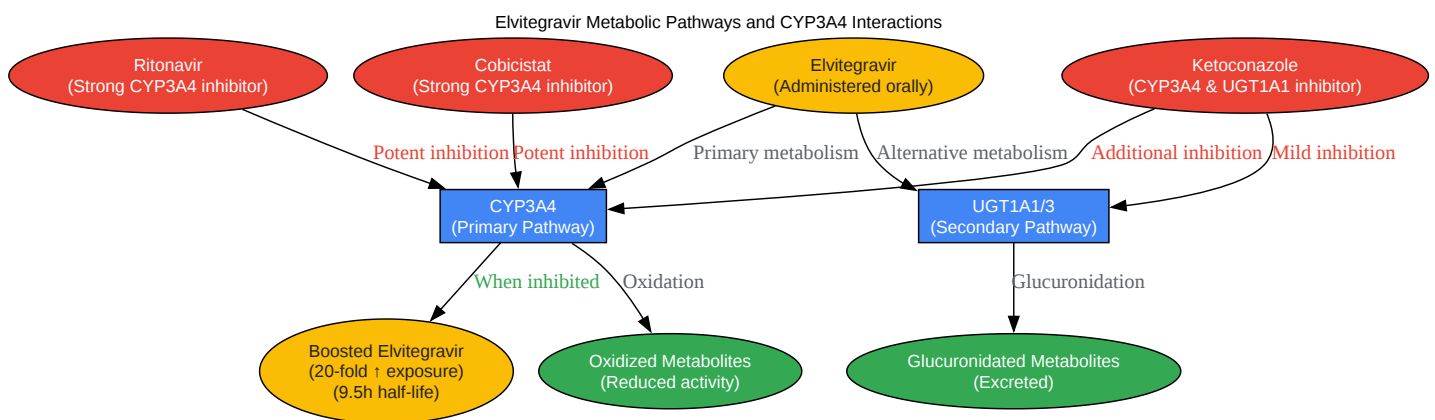
The critical discovery that transformed **elvitegravir** into a once-daily agent was the profound **pharmacokinetic enhancement** achievable through CYP3A4 inhibition. Coadministration with mechanism-based CYP3A4 inhibitors such as ritonavir or cobicistat produces a dramatic 20-fold increase in **elvitegravir** plasma exposure and prolongs its elimination half-life to approximately 9.5 hours, permitting once-daily dosing [1] [2]. This enhancement strategy effectively saturates the primary metabolic pathway, allowing **elvitegravir** to achieve and maintain plasma concentrations well above the protein-binding adjusted IC95 throughout the 24-hour dosing interval. The boosted regimen demonstrates **low intra- and inter-subject pharmacokinetic variability**, contributing to its predictable clinical response and favorable resistance profile.

Secondary Metabolic Pathways

When the primary CYP3A4 pathway is inhibited, **UGT1A1/3-mediated glucuronidation** emerges as a significant secondary metabolic route for **elvitegravir** clearance. This compensatory pathway becomes particularly important in the context of pharmacokinetic boosting, as it provides an alternative elimination mechanism when CYP3A4 activity is substantially suppressed. The UGT1A1 enzyme, primarily expressed in the liver, catalyzes the transfer of glucuronic acid to **elvitegravir**, resulting in more hydrophilic metabolites that can be efficiently excreted in bile or urine. The clinical relevance of this pathway was

demonstrated in a drug interaction study where ketoconazole, a dual CYP3A4 and UGT1A1 inhibitor, produced a modest additional increase in **elvitegravir** exposure (AUC increased by 48%) when coadministered with ritonavir-boosted **elvitegravir**, suggesting that UGT1A1 inhibition contributes to this interaction [3].

The following diagram illustrates **elvitegravir**'s complete metabolic pathway, including primary and secondary routes:



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Figure 1: **Elvitegravir** Metabolic Pathways and CYP3A4 Interaction Network. This diagram illustrates the primary CYP3A4 and secondary UGT1A1/3 metabolic pathways, along with the profound impact of pharmacokinetic enhancers.

Clinical Pharmacokinetics and Pharmacodynamics

Boosted Pharmacokinetic Parameters

The strategic combination of **elvitegravir** with pharmacokinetic enhancers represents a cornerstone of its clinical development, transforming it from a twice-daily to a once-daily agent with optimized therapeutic exposure. The addition of either **ritonavir** (100 mg) or **cobicistat** (150 mg) to **elvitegravir** (150 mg) once daily produces profound changes in its pharmacokinetic profile, characterized by dramatically increased plasma concentrations and prolonged elimination half-life. This enhancement strategy achieves **elvitegravir** trough concentrations approximately 6- to 10-fold above the protein binding-adjusted IC95 of 45 ng/mL, ensuring continuous suppression of viral replication throughout the dosing interval [1] [2]. The boosted regimen demonstrates **low pharmacokinetic variability** both within and between subjects, contributing to its predictable clinical response and reducing the potential for under-exposure that could predispose to resistance development.

The relationship between **elvitegravir** exposure and antiviral response follows a classic **exposure-response relationship**, with trough concentration (C_{trough}) identified as the pharmacokinetic parameter most strongly correlated with virologic efficacy. Population pharmacokinetic analyses have demonstrated that maintaining **elvitegravir** C_{trough} above the target threshold is associated with optimal viral suppression, while subtherapeutic concentrations increase the risk of treatment failure and emergence of resistance mutations. This pharmacodynamic understanding informed the dosing strategy for **elvitegravir** and established the target therapeutic range for clinical use. The comprehensive pharmacokinetic evaluation across multiple patient populations confirmed that the boosted once-daily regimen consistently achieves these target exposures under most clinical circumstances.

Table 1: Steady-State Pharmacokinetic Parameters of Boosted **Elvitegravir** (150/150 mg) in Healthy Subjects

Parameter	Geometric Mean (CV%)	Clinical Significance
AUC _{0-24h} (h·mg/L)	23 (7.5) [4]	Total drug exposure over dosing interval
C _{max} (mg/L)	1.7 (0.4) [4]	Peak plasma concentration
C _{trough} (mg/L)	0.45 (0.3) [4]	Trough concentration (key efficacy driver)
T _{max} (h)	3.0-4.0 [4]	Time to reach peak concentration
t _{1/2} (h)	9.5 [1] [2]	Elimination half-life (permits once-daily dosing)

Parameter	Geometric Mean (CV%)	Clinical Significance
Protein Binding	98-99% [5]	Extensive binding to plasma proteins

Special Population Pharmacokinetics

Understanding the impact of specific physiological states and organ dysfunction on **elvitegravir** pharmacokinetics is essential for optimizing therapy in diverse patient populations. **Pregnancy** induces profound physiological changes that significantly alter **elvitegravir** exposure, with studies demonstrating a 77% decrease in trough concentrations and a 34% reduction in overall exposure (AUC_{0-24h}) during the third trimester compared to postpartum measurements [4]. This substantial reduction results from pregnancy-induced increases in drug metabolism and clearance, potentially placing both mother and fetus at risk for virologic failure. Consequently, current treatment guidelines recommend against using **elvitegravir**/cobicistat during pregnancy due to these **subtherapeutic exposures** and the availability of alternative regimens with more favorable pharmacokinetic profiles during gestation.

Hepatic impairment represents another important consideration in **elvitegravir** dosing, given its primarily hepatic metabolism. In subjects with moderate hepatic impairment (Child-Pugh-Turcotte class B), **elvitegravir** exposure demonstrated a modest increase (AUC_{tau} 135% of normal), while cobicistat exposure remained unchanged [5]. These changes were not considered clinically relevant, and no dose adjustment is recommended for mild to moderate hepatic impairment. However, **no pharmacokinetic or safety data** are available for patients with severe hepatic impairment (Child-Pugh class C), and use in this population is not recommended due to potential accumulation and toxicity concerns [5] [6]. The absence of renal elimination for **elvitegravir** makes it suitable for patients with renal impairment, though the fixed-dose combination products require consideration of the nucleoside/tide components' renal safety profiles.

Table 2: **Elvitegravir** Pharmacokinetics in Special Populations

Population	Impact on Exposure (AUC)	Impact on Ctrough	Dosing Recommendation
Pregnancy (3rd Trimester)	34% decrease [4]	77% decrease [4]	Not recommended [4] [6]

Population	Impact on Exposure (AUC)	Impact on Ctrough	Dosing Recommendation
Moderate Hepatic Impairment	35% increase [5]	Not clinically significant	No adjustment needed [5] [6]
Severe Hepatic Impairment	No data available	No data available	Not recommended [6]
Renal Impairment	Minimal change expected	Minimal change expected	No adjustment for EVG itself [6]

Drug Interaction Profile

CYP3A4-Based Interactions

The metabolism of **elvitegravir** via CYP3A4 establishes a fundamental framework for understanding its drug interaction potential, particularly when combined with pharmacokinetic enhancers. As a CYP3A4 substrate, **elvitegravir** is susceptible to **interactions with strong inducers** of this enzyme system, which can dramatically reduce its plasma concentrations and compromise antiviral efficacy. Concomitant administration with potent CYP3A4 inducers such as **rifampin**, **carbamazepine**, **phenobarbital**, or **St. John's wort** is strictly contraindicated with boosted **elvitegravir** due to the risk of therapeutic failure and potential emergence of resistance [6]. These inducing agents accelerate the metabolism of both **elvitegravir** and its pharmacokinetic enhancers, potentially reducing **elvitegravir** concentrations to subtherapeutic levels despite pharmacokinetic boosting.

When **elvitegravir** is administered with ritonavir or cobicistat, the combined regimen acquires new drug interaction properties through the **potent CYP3A4 inhibition** exerted by these pharmacokinetic enhancers. This inhibition can significantly increase plasma concentrations of concomitant drugs that are CYP3A4 substrates, potentially elevating the risk of concentration-dependent adverse effects. The fixed-dose combination of **elvitegravir**/cobicistat/emtricitabine/tenofovir is contraindicated with several classes of drugs that have narrow therapeutic indices and are primarily metabolized by CYP3A4, including **alfuzosin**, **ergot derivatives**, **lovastatin**, **simvastatin**, **triazolam**, and **orally administered midazolam** [6]. The

clinical management of these interactions requires careful medication review and selection of alternative agents with lower interaction potential when necessary.

Complex Interaction Scenarios

Beyond the fundamental CYP3A4-mediated interactions, **elvitegravir** exhibits several **complex pharmacokinetic interactions** that require special consideration in clinical practice. When coadministered with certain protease inhibitors, particularly **atazanavir/ritonavir** or **lopinavir/ritonavir**, a dose reduction of **elvitegravir** from 150 mg to 85 mg is recommended due to additional CYP3A4 inhibition beyond that provided by the pharmacokinetic enhancer alone [1] [2]. This unique interaction illustrates the complex interplay between multiple potent inhibitors acting on the same metabolic pathway and highlights the importance of tailored dosing in combination antiretroviral therapy.

The addition of a second potent CYP3A4 inhibitor to already-boosted **elvitegravir** produces only **modest further increases** in **elvitegravir** exposure, as demonstrated in a study where ketoconazole (200 mg twice daily) increased **elvitegravir** AUC by 48% when added to **elvitegravir/ritonavir** [3]. This effect was attributed primarily to UGT1A1 inhibition rather than additional CYP3A4 inhibition, as midazolam (a CYP3A4 probe) pharmacokinetics showed only minimal additional inhibition when ketoconazole was added to the regimen. This observation suggests that when the primary CYP3A4 pathway is already substantially blocked, **elvitegravir** metabolism shifts to alternative pathways, and additional CYP3A4 inhibition provides diminishing returns on drug exposure. The clinical implication is that no dose adjustment is necessary when a second potent CYP3A4 inhibitor is administered with boosted **elvitegravir**, though close monitoring for adverse effects is prudent.

Table 3: Clinically Significant Drug Interactions with Boosted **Elvitegravir**

Interacting Drug Class/Agent	Interaction Mechanism	Clinical Effect	Management Recommendation
Strong CYP3A4 Inducers (rifampin, carbamazepine, St. John's wort)	Increased EVG metabolism	Substantially reduced EVG exposure → risk of therapeutic failure	Contraindicated [6]

Interacting Drug Class/Agent	Interaction Mechanism	Clinical Effect	Management Recommendation
CYP3A4 Substrates with narrow therapeutic index (alfuzosin, ergot alkaloids, simvastatin, lovastatin, triazolam, oral midazolam)	Inhibition of metabolism by booster	Increased substrate concentrations → potential toxicity	Contraindicated [6]
Atazanavir/r or Lopinavir/r	Additional CYP3A4 inhibition	Increased EVG exposure	Reduce EVG dose to 85 mg [1] [2]
Ketoconazole (with boosted EVG)	CYP3A4 & UGT1A1 inhibition	Moderate increase in EVG exposure (AUC ↑48%)	No dose adjustment needed; monitor [3]
Maraviroc	CYP3A4 inhibition by booster	Increased maraviroc exposure	Maraviroc dose adjustment required [1] [2]

Experimental Methodology and Analytical Techniques

LC-MS/MS Quantification Protocol

The accurate quantification of **elvitegravir** in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring, with **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** emerging as the gold standard methodology. A validated LC-MS/MS method for **elvitegravir** quantification employs ritonavir as an internal standard and demonstrates excellent sensitivity with a lower limit of quantification of 0.003 μM (1.34 ng/mL) [7]. The analytical protocol utilizes an XTerra MS C18 Column (125Å, 3.5 μm , 4.6 mm \times 50 mm) with a gradient elution program combining water with 0.1% formic acid (pump A) and acetonitrile with 0.1% formic acid (pump B). Mass spectrometric detection operates in positive electron spray ionization mode with multiple reaction monitoring (MRM) transitions of m/z 447.9/343.8 for **elvitegravir** and m/z 721.3/296.1 for the internal standard ritonavir [7].

The method validation encompasses comprehensive assessment of **extraction yield**, **matrix effects**, **drug stability**, and **calibration curve performance** according to FDA guidelines. The calibration curve demonstrates linearity across the concentration range of 0.003-1.0 μM , with quality control samples prepared at low (0.009 μM), medium (0.2 μM), and high (0.8 μM) concentrations to ensure assay accuracy and precision [7]. This robust analytical methodology enables reliable quantification of **elvitegravir** in human liver microsomes and facilitates detailed metabolic studies, including time-dependent kinetics, substrate kinetics, and inhibition parameters. The sensitivity of this assay permits characterization of **elvitegravir** pharmacokinetics across the therapeutic range, supporting both preclinical development and clinical investigation.

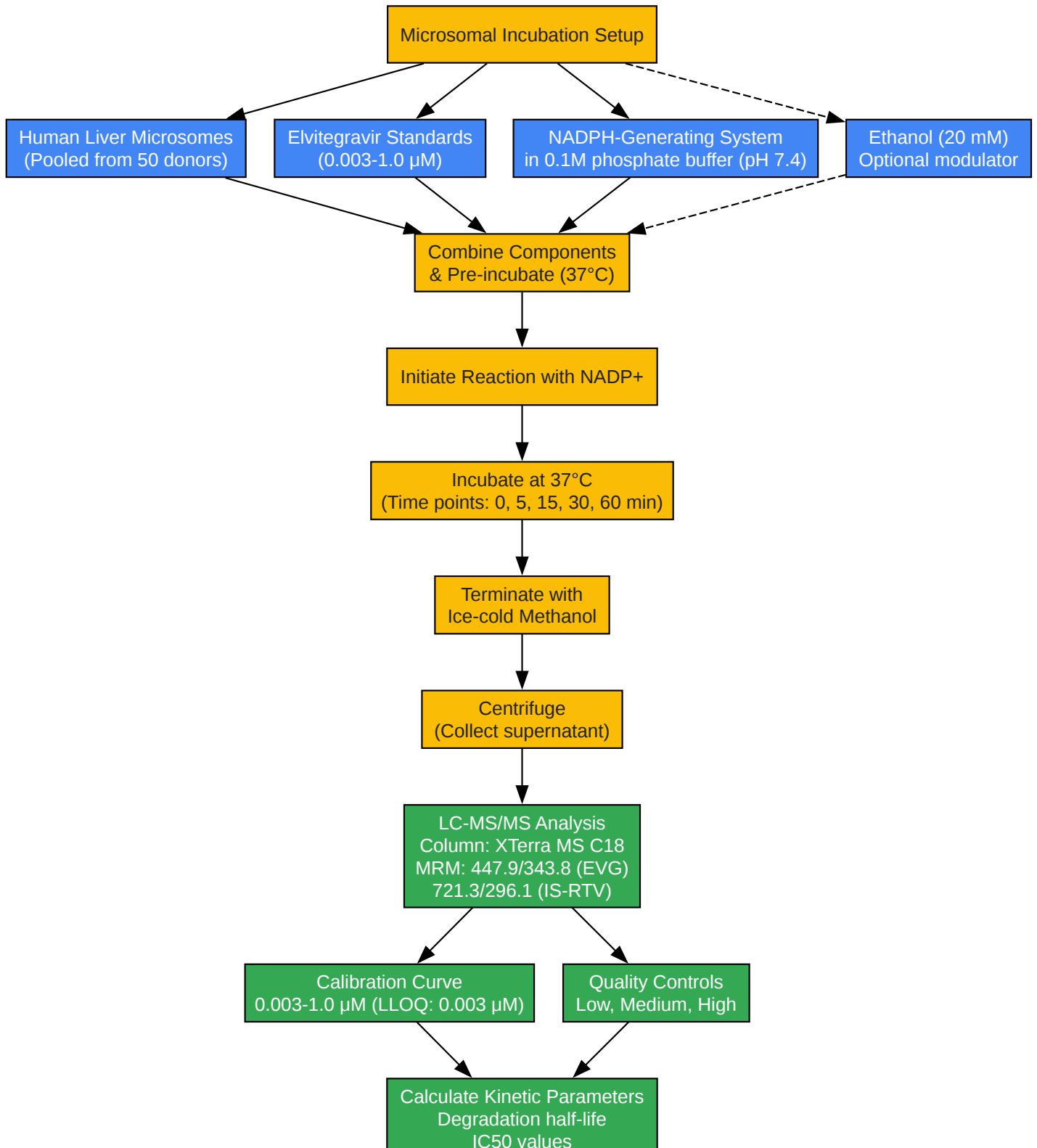
In Vitro Metabolic Studies

The investigation of **elvitegravir** metabolism employing human liver microsomes provides critical insights into its enzymatic transformation and potential drug interactions. Experimental protocols typically incubate **elvitegravir** (at varying concentrations) with pooled human liver microsomes and NADPH-generating system in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C [7]. The reaction is initiated by addition of NADP⁺, followed by incubation at 37°C, and terminated at predetermined time points by transferring aliquots to ice-cold methanol. After centrifugation, the supernatants are analyzed using the validated LC-MS/MS method to quantify parent drug disappearance and metabolite formation.

These in vitro systems have demonstrated that **ethanol exposure** (20 mM) alters **elvitegravir** metabolism by decreasing the apparent half-life of degradation by approximately 50% compared to **elvitegravir** alone [7]. Substrate kinetic analyses further revealed that ethanol mildly decreases the catalytic efficiency for **elvitegravir** metabolism, while inhibition studies demonstrated that ethanol causes a decrease in the IC₅₀ of **elvitegravir** for CYP3A4 inhibition. However, in the presence of cobicistat, these parameters could not be effectively determined due to the potent CYP3A4 inhibition by cobicistat, which predominates over any modulatory effects of ethanol [7]. Molecular docking studies suggest that ethanol binding may shift the orientation of **elvitegravir** or cobicistat within the CYP3A4 active site, potentially explaining these observed kinetic alterations.

The following diagram illustrates the experimental workflow for studying **elvitegravir** metabolism:

Experimental Workflow for Elvitegravir Metabolic Studies



Catalytic efficiency

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*Figure 2: Experimental Workflow for **Elvitegravir** Metabolic Studies Using Human Liver Microsomes. This diagram outlines the key steps in assessing **elvitegravir** metabolism and CYP3A4 interactions.*

Special Population Considerations

Hepatic Impairment

The impact of hepatic impairment on **elvitegravir** pharmacokinetics was systematically evaluated in a phase 1, open-label, parallel-group study comparing HIV-uninfected subjects with moderate hepatic impairment (Child-Pugh-Turcotte class B, n=10) to matched healthy controls (n=10). All subjects received **elvitegravir**/cobicistat (150/150 mg) once daily for 10 days, followed by intensive pharmacokinetic sampling. The results demonstrated that **elvitegravir** exposure was moderately increased in hepatically impaired subjects, with geometric mean ratios (90% confidence interval) of 135% (103%, 177%) for AUC_{tau} and 141% (109%, 183%) for C_{max} [5]. Importantly, cobicistat exposure remained unchanged in subjects with hepatic impairment, and no correlation was observed between **elvitegravir** exposure and Child-Pugh-Turcotte score within the moderate impairment range.

The **protein binding characteristics** of both **elvitegravir** and cobicistat were similar between hepatically impaired subjects and healthy controls, despite the potential for altered protein binding in liver disease [5]. The safety profile of **elvitegravir**/cobicistat was comparable between groups, with all treatment-emergent adverse events being mild in severity. Based on these findings, **no dose adjustment** is recommended for patients with mild or moderate hepatic impairment. However, for patients with severe hepatic impairment (Child-Pugh class C), no pharmacokinetic or safety data are available, and use is not recommended due to potential accumulation and unpredictable safety profile [5] [6]. This conservative approach reflects the limited experience in this vulnerable population and the availability of alternative antiretrovirals with established safety profiles in severe liver disease.

Pregnancy-Associated Changes

Pregnancy induces significant physiological alterations that profoundly impact **elvitegravir** pharmacokinetics, as demonstrated in the PANNA network study, an open-label, nonrandomized, multicenter pharmacokinetic investigation in pregnant women with HIV. The study evaluated **elvitegravir**/cobicistat (150/150 mg once daily) pharmacokinetics during the third trimester (approximately 33 weeks) and compared them to postpartum measurements in the same women. The results revealed a **substantial reduction** in **elvitegravir** exposure during pregnancy, with geometric mean AUC_{0-24h} decreasing by 34% and trough concentration (C_{trough}) decreasing by 77% compared to postpartum values [4]. Critically, 85% of pregnant women in the third trimester had **elvitegravir** C_{trough} values below the target efficacy threshold of 0.13 mg/L, compared to none at the postpartum visit.

The **mechanistic basis** for these profound changes includes pregnancy-induced increases in cytochrome P450 and UGT enzyme activity, increased renal clearance, altered protein binding, and expanded volume of distribution. Cobicistat pharmacokinetics were similarly affected, with a 49% decrease in AUC_{0-24h} during pregnancy [4]. The **clinical implications** of these findings are significant, as subtherapeutic **elvitegravir** concentrations during pregnancy could lead to virologic failure, increased risk of perinatal transmission, and development of resistance mutations. Consequently, current treatment guidelines and the product labeling for **elvitegravir**/cobicistat-containing regimens recommend against their use during pregnancy, favoring alternative antiretroviral regimens with more favorable pharmacokinetic profiles during gestation [4] [6]. This recommendation highlights the importance of pregnancy pharmacokinetic studies for antiretroviral agents and the need for individualized regimen selection in pregnant women living with HIV.

Conclusion

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